molecular formula C10H7Cl2N3 B1301057 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine CAS No. 306935-55-7

4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine

Cat. No. B1301057
M. Wt: 240.09 g/mol
InChI Key: VJJVPBQJWNMJFC-UHFFFAOYSA-N
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Description

The compound 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine is a derivative of pyrimidine, a nitrogen-containing heterocyclic compound. Pyrimidine derivatives are of significant interest due to their wide range of applications in pharmaceutical and chemical fields. They serve as key intermediates in the synthesis of various active compounds, including small molecule anticancer drugs and other medicinally important molecules .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, an efficient route to 4-aryl-5-pyrimidinylimidazoles starts from 2,4-dichloropyrimidine, undergoing sequential functionalization through Sonogashira coupling and nucleophilic substitution to yield pyrimidinylalkyne derivatives, which are then oxidized and cyclocondensed to form the desired products . Similarly, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines are prepared via double cross-coupling reactions and aldol condensation . Other synthetic methods include cyclization and chloridization reactions, as well as nucleophilic substitution and coupling reactions to produce various substituted pyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents affecting their properties. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate reveals two crystallographically independent molecules in the asymmetric unit, indicating the potential for diverse molecular conformations10. Additionally, the synthesis and x-ray structure of 5-hydroxy-2-methyl-(2-pyridinyl)hexahydro-1,3-pyrimidine show that the molecules adopt a chair form with equatorial -OH and -CH3 groups and axial pyridine substituents .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their transformation into more complex molecules. The reactivity of different functional groups on the pyrimidine ring, such as chloro, methyl, and pyridinyl groups, allows for a range of chemical modifications. These reactions include, but are not limited to, nucleophilic substitutions, coupling reactions, and cyclization reactions, which are pivotal in the synthesis of targeted molecules with desired properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly affect the optical absorption and emission properties of these compounds. Some derivatives exhibit strong emission solvatochromism and can function as colorimetric and luminescent pH sensors, with their solvatochromic behavior depending on solvent polarity and hydrogen bonding parameters . The non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the stability and packing of these molecules in the crystal lattice, as evidenced by studies involving Hirshfeld surfaces and fingerprint plots .

Scientific Research Applications

Optical Properties and Sensor Applications

  • Optical Properties and pH Sensing : A study by Hadad et al. (2011) explored the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, closely related to 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine. This research found these compounds to exhibit strong emission solvatochromism and potential as colorimetric and luminescent pH sensors.

Synthesis and Structural Analysis

  • Synthesis Methods : Research on synthesizing similar compounds, such as 2,4-dichloro-5-methoxy-pyrimidine, was conducted by Liu Guo-ji (2009). This involved using materials like methyl methoxyacetate and carbamide to achieve high purity levels.
  • Structural and Electronic Analysis : The study of thiopyrimidine derivatives by Hussain et al. (2020) focused on the structural parameters and electronic properties, which are relevant to the understanding of 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine.

Biomedical and Chemical Applications

  • Antimicrobial Activity : Pyrimidine salts, including those similar to 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine, have been synthesized and evaluated for their antibacterial and antifungal activities, as noted in research by Mallikarjunaswamy et al. (2013).
  • Antibacterial Properties : A study by Etemadi et al. (2016) on 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, a closely related compound, revealed potential antibacterial properties.

Material Science and Electronics

  • Organic Light-Emitting Diodes (OLEDs) : Research by Chih‐Hao Chang et al. (2013) involved the synthesis of new heteroleptic Ir(III) metal complexes using pyrimidine chelates for OLEDs, indicating potential applications in electronic devices.

Safety And Hazards

This compound is classified as Eye Damage 1 and Skin Corrosion 1B. It has a flash point of 113 °C .

properties

IUPAC Name

4,5-dichloro-6-methyl-2-pyridin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c1-6-8(11)9(12)15-10(14-6)7-4-2-3-5-13-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJVPBQJWNMJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371084
Record name 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine

CAS RN

306935-55-7
Record name 4,5-Dichloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 306935-55-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Zhang, X Yang, F Zhang, SB Gabelli, R Wang… - Bioorganic & medicinal …, 2013 - Elsevier
Cellular protein synthesis is initiated with methionine in eukaryotes with few exceptions. Methionine aminopeptidases (MetAPs) which catalyze the process of N-terminal methionine …
Number of citations: 11 www.sciencedirect.com

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